Cas no 14007-10-4 (3-aminodihydrothiophen-2-one)

3-aminodihydrothiophen-2-one structure
3-aminodihydrothiophen-2-one structure
Product Name:3-aminodihydrothiophen-2-one
CAS No:14007-10-4
MF:C4H7NOS
MW:117.169479608536
CID:49593
PubChem ID:107712
Update Time:2025-04-18

3-aminodihydrothiophen-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-aminodihydrothiophen-2-one
    • Homocysteine thiolactone
    • dl-3-aminotetrahydro-2-thiophenone
    • DL-3-Aminotetrahydrothiophen-2-one
    • DL-HOMOCYSTEINE THIOLACTONE
    • dl-homocysteine thiolactone free base
    • HCTL
    • L-homocystein thiolactone
    • L-homocysteine thiolactone
    • (+-)-2(3h)-thiophenon
    • (+-)-3-aminodihydro-2(3h)-thiophenone
    • (±)-3-Amino-4,5-dihydrothiophen-2(3H)-one
    • UNII-D5H88XF24X
    • A906044
    • 2-(CARBOXYMETHYL-AMINO)-4-CHLORO-BENZOICACID
    • (+-)-3-Aminotetrahydro-2-thiophenon
    • 3-aminothiolan-2-one
    • HOMOCYSTEINE THIOLACTONE, DL-
    • C0E89172-3F00-4BA6-9494-6129358D1890
    • 3-Aminodihydro-2(3H)-thiophenone
    • 2(3H)-Thiophenone, 3-aminodihydro-, (+-)-
    • 3-AMINOTETRAHYDROTHIOPHEN-2-ONE
    • homocysteinthiolacton
    • (2-OXOTETRAHYDROTHIOPHEN-3-YL)AMINE
    • D5H88XF24X
    • (+-)-3-Amino-2-thiolanon
    • CHEMBL3272518
    • 10593-85-8
    • 14007-10-4
    • (+/-)-HOMOCYSTEINE THIOLACTONE
    • AKOS022133434
    • ( -)-3-Amino-2-thiolanon
    • BUTANOIC ACID, 2-AMINO-4-MERCAPTO-, .GAMMA.-(THIO LACTONE)
    • ( -)-3-Aminotetrahydro-2-thiophenon
    • 2(3H)-Thiophenone, 3-aminodihydro-, (3S)-
    • SB47031
    • BUTYRIC ACID, 2-AMINO-4-MERCAPTO-, .GAMMA.-(THIO LACTONE)
    • HOMOCYSTEINE THIOLACTONE [WHO-DD]
    • (3R)-3-Amino-4,5-dihydrothiophene-2(3H)-one
    • SCHEMBL845868
    • AKOS001053243
    • EN300-33894
    • homocysteinethiolactone
    • 3-aminodihydrothiophen-2(3H)-one
    • KIWQWJKWBHZMDT-UHFFFAOYSA-N
    • Q27276123
    • DTXSID50863228
    • 2(3H)-Thiophenone, 3-aminodihydro-
    • Inchi: 1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
    • InChI Key: KIWQWJKWBHZMDT-UHFFFAOYSA-N
    • SMILES: S1C(C(CC1)N)=O

Computed Properties

  • Exact Mass: 117.02500
  • Monoisotopic Mass: 117.02483502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 93.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 68.4Ų

Experimental Properties

  • PSA: 68.39000
  • LogP: 0.67750

3-aminodihydrothiophen-2-one Security Information

  • RTECS:XN1928000
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